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molecular formula C12H14N4O2 B8402087 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzohydrazide

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzohydrazide

Cat. No. B8402087
M. Wt: 246.27 g/mol
InChI Key: JOXUIVATJIYHBK-UHFFFAOYSA-N
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Patent
US08754100B2

Procedure details

To a solution of benzyl N′-[3-methoxy-4-(4-methylimidazol-1-yl)benzoyl]hydrazinecarboxylate (1.25 g) in methanol (60 mL) was added 20% palladium hydroxide-carbon (50% wet, 250 mg) and the mixture was hydrogenated at an intermediate pressure (3.8 atm) for two hours and 30 minutes. The palladium-carbon was removed by filtration through celite. The filtrate was concentrated under reduced pressure to obtain 826 mg of the title compound. The property values of the compound are as follows.
Name
benzyl N′-[3-methoxy-4-(4-methylimidazol-1-yl)benzoyl]hydrazinecarboxylate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:20]=[CH:21][C:22]=1[N:23]1[CH:27]=[C:26]([CH3:28])[N:25]=[CH:24]1)[C:6]([NH:8][NH:9]C(OCC1C=CC=CC=1)=O)=[O:7]>CO.[OH-].[Pd+2].[OH-].[C]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:20]=[CH:21][C:22]=1[N:23]1[CH:27]=[C:26]([CH3:28])[N:25]=[CH:24]1)[C:6]([NH:8][NH2:9])=[O:7] |f:2.3.4.5|

Inputs

Step One
Name
benzyl N′-[3-methoxy-4-(4-methylimidazol-1-yl)benzoyl]hydrazinecarboxylate
Quantity
1.25 g
Type
reactant
Smiles
COC=1C=C(C(=O)NNC(=O)OCC2=CC=CC=C2)C=CC1N1C=NC(=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
palladium hydroxide carbon
Quantity
250 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-].[C]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium-carbon was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C(=O)NN)C=CC1N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 826 mg
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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